Empagliflozin-d4: A Technical Guide to its Chemical Properties and Synthesis
Empagliflozin-d4: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and a detailed plausible synthesis protocol for Empagliflozin-d4. This deuterated analog of Empagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, serves as a crucial internal standard for its quantification in biological matrices during pharmacokinetic and metabolic studies.[1][2]
Core Chemical Properties
Empagliflozin-d4 is a stable, isotopically labeled form of Empagliflozin where four hydrogen atoms on the phenyl ring of the phenoxy group have been replaced with deuterium. This substitution results in a higher molecular weight, allowing for its distinct detection in mass spectrometry-based analytical methods.
| Property | Value | References |
| Chemical Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | [3][4] |
| Synonyms | (1S)-1,5-anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl-d4]methyl]phenyl]-D-glucitol, BI 10773-d4 | [] |
| CAS Number | 2749293-95-4 | [4] |
| Molecular Formula | C₂₃H₂₃D₄ClO₇ | [] |
| Molecular Weight | 454.93 g/mol | [] |
| Physical Appearance | White to off-white solid | [] |
| Solubility | Soluble in DMSO and Methanol | [] |
| Purity | ≥95% (HPLC), ≥98% atom D | [] |
| Storage | Store at -20°C under an inert atmosphere | [] |
Synthesis of Empagliflozin-d4: A Plausible Experimental Protocol
Diagram of the Plausible Synthesis Workflow
Caption: Plausible synthetic workflow for Empagliflozin-d4.
Detailed Methodologies
Step 1: Synthesis of (S)-3-(Phenoxy-d5)tetrahydrofuran
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Materials: Phenol-d6, (S)-3-Hydroxytetrahydrofuran, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), and dry Tetrahydrofuran (THF).
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Procedure:
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To a solution of Phenol-d6 and (S)-3-Hydroxytetrahydrofuran in dry THF at 0°C under an inert atmosphere (e.g., Argon or Nitrogen), add PPh₃.
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Slowly add DIAD dropwise to the mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield (S)-3-(Phenoxy-d5)tetrahydrofuran.
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Step 2: Friedel-Crafts Acylation
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Materials: (S)-3-(Phenoxy-d5)tetrahydrofuran, 2-Chloro-5-iodobenzoic acid, Oxalyl chloride or Thionyl chloride, and a Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃), and a suitable solvent (e.g., Dichloromethane, DCM).
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Procedure:
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Convert 2-Chloro-5-iodobenzoic acid to its acyl chloride by reacting with oxalyl chloride or thionyl chloride in the presence of a catalytic amount of Dimethylformamide (DMF).
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In a separate flask, dissolve (S)-3-(Phenoxy-d5)tetrahydrofuran in dry DCM and cool to 0°C.
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Slowly add the Lewis acid (AlCl₃) to the solution.
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Add the freshly prepared acyl chloride dropwise to the reaction mixture at 0°C.
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Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
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Carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the resulting ketone by recrystallization or column chromatography.
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Step 3: Reduction of the Ketone
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Materials: The ketone from Step 2, a reducing agent (e.g., Triethylsilane, Et₃SiH), a Lewis acid (e.g., Boron trifluoride etherate, BF₃·OEt₂), and a suitable solvent (e.g., Acetonitrile/DCM mixture).
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Procedure:
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Dissolve the ketone in a mixture of acetonitrile and DCM.
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Cool the solution to a low temperature (e.g., -40°C).
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Add the reducing agent (Et₃SiH) followed by the slow addition of the Lewis acid (BF₃·OEt₂).
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
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Purify the product by column chromatography.
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Step 4: Glycosylation
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Materials: The product from Step 3, 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone, a strong base (e.g., n-Butyllithium, n-BuLi), and dry THF.
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Procedure:
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Dissolve the aryl iodide from Step 3 in dry THF and cool to a very low temperature (e.g., -78°C) under an inert atmosphere.
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Slowly add n-BuLi to perform a lithium-halogen exchange.
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In a separate flask, dissolve 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone in dry THF and cool to -78°C.
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Slowly add the lithiated aryl species to the gluconolactone solution.
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Stir the reaction at -78°C for a few hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product, dry the organic phase, and concentrate under reduced pressure.
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Step 5: Deprotection and Final Reduction
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Materials: The crude product from Step 4, Methanolic HCl, Triethylsilane (Et₃SiH), and a Lewis acid (e.g., Aluminum chloride, AlCl₃).
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Procedure:
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Treat the crude product from the previous step with methanolic HCl to remove the silyl protecting groups and form a methoxy acetal.
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After removal of the methanol, dissolve the residue in a suitable solvent mixture (e.g., DCM/Acetonitrile).
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Cool the solution to a low temperature (e.g., -40°C) and add Et₃SiH followed by AlCl₃.
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Allow the reaction to proceed to completion.
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Quench the reaction and work up as described in previous reduction steps.
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The final product, Empagliflozin-d4, can be purified by preparative High-Performance Liquid Chromatography (HPLC) or crystallization to achieve high purity.
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Analytical Characterization
The identity and purity of the synthesized Empagliflozin-d4 should be confirmed by a suite of analytical techniques:
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the absence of proton signals in the deuterated positions.
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Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
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High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.
Conclusion
Empagliflozin-d4 is an indispensable tool in the development and clinical assessment of Empagliflozin. The synthesis, while multi-stepped, can be achieved through established organic chemistry methodologies. The provided protocol offers a detailed and plausible pathway for its preparation, enabling researchers to obtain this critical internal standard for their analytical needs.
